
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one, also known as CP-122,721, is a chemical compound that belongs to the class of piperazinone derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. CP-122,721 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting DAT, this compound increases the levels of dopamine in the synaptic cleft, which can improve cognitive function and reduce impulsivity and addictive behaviors.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which can improve cognitive function and reduce impulsivity and addictive behaviors. In animal models, this compound has been shown to improve working memory and attention, and reduce hyperactivity and impulsivity. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one is a potent and selective inhibitor of DAT, which makes it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders. However, this compound may have limitations in terms of its specificity and selectivity, and further studies are needed to fully understand its pharmacological properties.
Direcciones Futuras
There are several future directions for the research on 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one. One potential application is in the treatment of ADHD, where this compound may improve cognitive function and reduce impulsivity and hyperactivity. Another potential application is in the treatment of drug addiction, where this compound may reduce drug-seeking behavior and relapse. Further studies are needed to fully understand the potential therapeutic applications of this compound, as well as its pharmacological properties and limitations.
Métodos De Síntesis
The synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one involves the reaction of 2-chloro-6-fluoroaniline with 2-bromoacetyl bromide to form the intermediate 2-chloro-6-fluoro-N-(2-bromoacetyl)aniline. This intermediate is then reacted with prop-2-enoyl piperazine in the presence of a base to yield the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques.
Aplicaciones Científicas De Investigación
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. In animal models, this compound has been shown to increase dopamine levels in the brain, which may improve cognitive function and reduce impulsivity and addictive behaviors.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c1-2-10(18)17-7-6-16-13(19)12(17)11-8(14)4-3-5-9(11)15/h2-5,12H,1,6-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOYYGFZKYWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNC(=O)C1C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2739914.png)
![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)
![1-Ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2739916.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2739919.png)


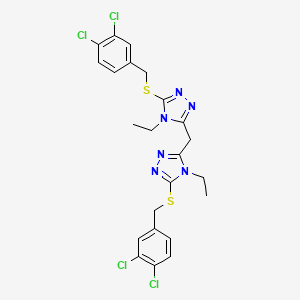
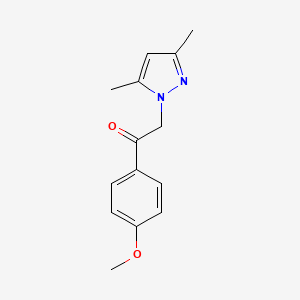
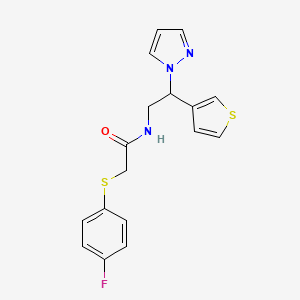
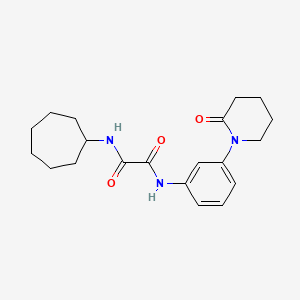
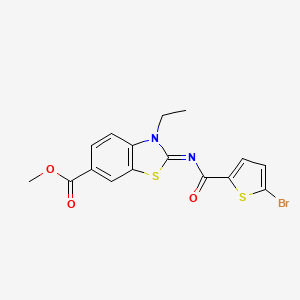

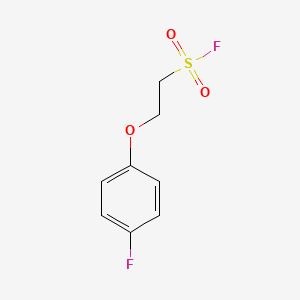
![N-[Cyano-[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2739937.png)